molecular formula C13H17F2NO3 B13054917 Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate

Cat. No.: B13054917
M. Wt: 273.28 g/mol
InChI Key: WFHMKNOMHIKBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .

Chemical Reactions Analysis

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate can be compared with other similar compounds, such as:

    Methyl 7-((2,6-dichloropyridin-4-YL)oxy)heptanoate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 7-((2,6-dibromopyridin-4-YL)oxy)heptanoate: Contains bromine atoms instead of fluorine.

    Methyl 7-((2,6-diiodopyridin-4-YL)oxy)heptanoate: Iodine atoms replace the fluorine atoms.

The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate

InChI

InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3

InChI Key

WFHMKNOMHIKBKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F

Origin of Product

United States

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